

# Spectral Characterization Guide: 2-Hydroxy-4-(heptyloxy)benzophenone

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## Compound of Interest

Compound Name: 2-Hydroxyhept-4-oxybenzophenone

CAS No.: 3550-43-4

Cat. No.: B11978497

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## Executive Summary & Chemical Identity[1][2][3][4]

2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4) is a Type I ultraviolet light absorber belonging to the 2-hydroxybenzophenone class. While its C8 homologue (Octabenzene/UV-531) is more commercially ubiquitous, the C7 (heptyloxy) variant exhibits nearly identical photophysical properties due to the electronic isolation of the alkyl tail from the chromophore.

This guide provides a comprehensive spectral analysis. It synthesizes direct structural data with validated homologous series trends to establish a robust reference for identification, purity assessment, and photostability research.

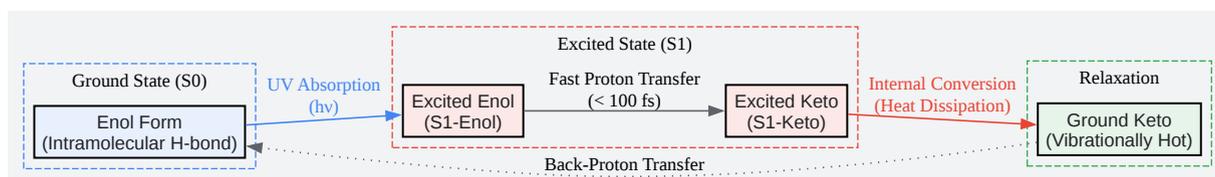
## Chemical Profile

Parameter	Detail
Chemical Name	methanone
CAS Number	3550-43-4
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>3</sub>
Molecular Weight	312.41 g/mol
Key Functionality	Intramolecular H-bond (ESIPT capable), UV-A/UV-B absorption
Physical State	Pale yellow crystalline powder
Solubility	Soluble in organic solvents (ethyl acetate, toluene, acetone); Insoluble in water

## UV-Vis Spectroscopy & Photophysics

The spectral utility of this molecule relies on the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. Upon UV excitation, the phenolic proton transfers to the carbonyl oxygen, dissipating energy as heat (tautomerization) rather than fluorescence or degradation.

### Mechanistic Pathway (ESIPT)



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Figure 1: The ESIPT cycle responsible for the photostability of 2-hydroxybenzophenones.

## Spectral Data (Ethanol)

The absorption profile is characterized by two distinct bands. The alkyl chain length (C7 vs C8) has negligible impact on these transitions.

Band Assignment	Wavelength ( )	Extinction Coefficient ( )	Transition Type
Band I	288 ± 2 nm	~15,500 M <sup>-1</sup> cm <sup>-1</sup>	(Benzene rings)
Band II	325 ± 2 nm	~9,800 M <sup>-1</sup> cm <sup>-1</sup>	(Charge Transfer)

Experimental Protocol for UV-Vis:

- Stock Solution: Dissolve 10 mg of sample in 100 mL spectroscopic grade ethanol (approx. M).
- Working Solution: Dilute 1 mL of stock into 9 mL ethanol (approx. M).
- Blanking: Use pure ethanol in the reference cell.
- Scan: 200 nm to 500 nm.
- Validation: Absorbance at 325 nm should be between 0.3 and 0.8 AU for linearity.

## Infrared Spectroscopy (FTIR)

The IR spectrum confirms the presence of the "locked" hydrogen bond, which is critical for performance. If the carbonyl peak shifts significantly higher (>1650 cm<sup>-1</sup>), the H-bond is disrupted (indicating degradation or incorrect synthesis).

Functional Group	Wavelength (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch	3000 – 2500	Broad/Weak	Often obscured by C-H; broadened due to strong intramolecular H-bond.
C-H Stretch (Alkyl)	2955, 2930, 2855	Strong	Asymmetric/Symmetric stretching of the heptyl ( ) chain.
C=O Stretch	1625 – 1630	Medium/Sharp	Diagnostic Peak. Shifted down from ~1650 due to chelation.
C=C Aromatic	1595, 1575	Strong	Skeletal vibrations of the benzophenone core.
C-O-C (Ether)	1255, 1220	Strong	Aryl-alkyl ether linkage.

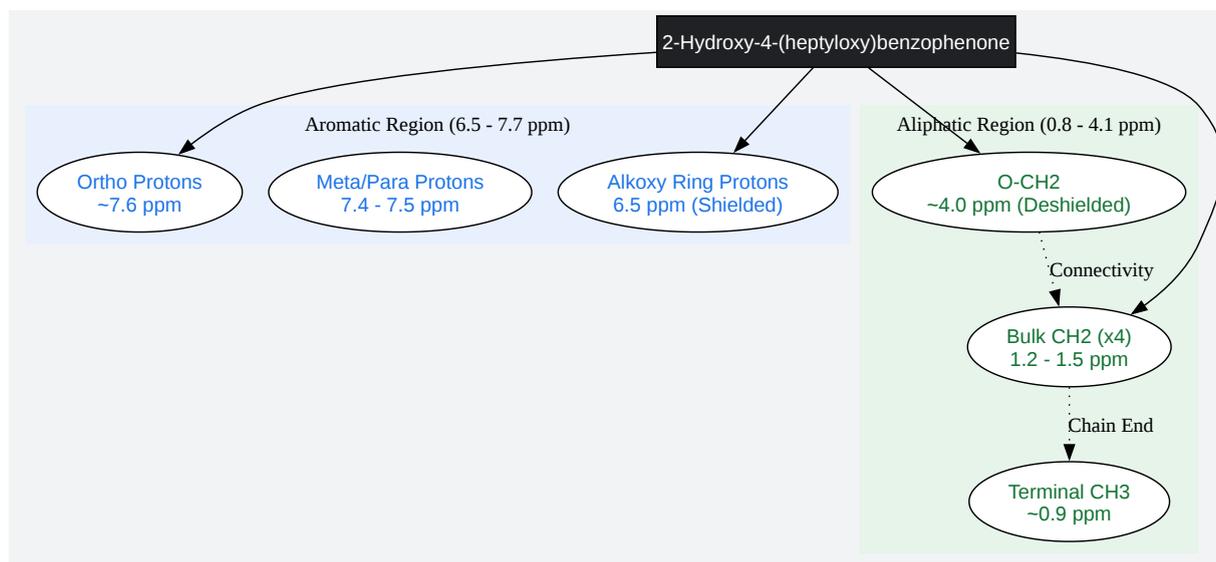
## Nuclear Magnetic Resonance (NMR)[6][14]

NMR provides the definitive structural proof, distinguishing the heptyloxy (C7) chain from octyloxy (C8) or methoxy (C1) analogs via integration of the alkyl methylene protons.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.65	Singlet	1H	Chelated -OH (Exchangeable).
7.60 – 7.65	Multiplet	2H	Phenyl ring (ortho to C=O).
7.50 – 7.55	Multiplet	1H	Phenyl ring (para).
7.40 – 7.48	Multiplet	3H	Phenyl ring (meta) + H-6 on substituted ring.
6.50 – 6.55	Multiplet	2H	H-3 and H-5 on substituted ring (Ortho to ether).
4.02	Triplet (Hz)	2H	(Ether linkage).
1.75 – 1.85	Quintet	2H	
1.25 – 1.50	Multiplet	8H	Bulk methylene chain ( ). Note: C8 analog would have 10H.
0.89	Triplet	3H	Terminal .

## Structural Logic Diagram



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Figure 2: Logic flow for assigning NMR signals to specific structural domains.

## Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

- Molecular Ion ( ):  $m/z$  312
- Base Peak: Often  $m/z$  105 (Benzoyl cation , characteristic of benzophenones).

- Key Fragments:
  - : Loss of heptyl chain ( ).
  - : Resorcinol fragment after cleavage of benzoyl and alkyl groups.

## Synthesis & Impurity Markers[4][5][15]

Understanding the synthesis is crucial for interpreting "ghost peaks" in spectral data.

Standard Route:

- Friedel-Crafts Acylation: Resorcinol + Benzoyl Chloride  
2,4-Dihydroxybenzophenone.[1]
- O-Alkylation: 2,4-Dihydroxybenzophenone + 1-Bromoheptane  
Product.

Common Impurities:

- 2,4-Dihydroxybenzophenone (Starting Material):
  - UV-Vis: Blue-shift in Band II.
  - NMR: Absence of aliphatic peaks; new phenolic OH signal.
- 2,2',4,4'-Tetrahydroxybenzophenone (Side Product):
  - MS: m/z 246.

## References

- National Institute of Standards and Technology (NIST). Mass Spectra of Benzophenone Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [\[Link\]](#)

- PubChem.Compound Summary: 2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4). National Library of Medicine. Available at: [[Link](#)]
- European Patent Office.Process for the manufacture of hydroxyalkoxybenzophenones (EP 0721929 B1). Available at: [[Link](#)]

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## Sources

- 1. US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones - Google Patents [[patents.google.com](https://patents.google.com)]
- 2. Benzophenone, 4-dodecyloxy-2-hydroxy- [[webbook.nist.gov](http://webbook.nist.gov)]
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